N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
Description
Historical Context and Discovery
The discovery of N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine is intrinsically linked to the development and widespread use of prochloraz, a broad-spectrum imidazole fungicide first introduced in the late 1970s. Initial metabolic studies on prochloraz in the 1980s revealed that enzymatic cleavage of its carboxamide bond produced BTS 40348 as a major breakdown product. Systematic investigations into prochloraz's environmental fate in the 1990s further confirmed BTS 40348's formation across soil, water, and plant systems.
Key milestones include:
- 1983 : Identification of BTS 40348 in rat hepatic microsomal assays during prochloraz metabolism studies.
- 1992 : Detection in agricultural runoff samples, prompting regulatory interest in its environmental persistence.
- 2019 : Full structural elucidation via NMR and mass spectrometry, resolving prior ambiguities about its isomeric configuration.
Relationship to Prochloraz as a Metabolite
As the terminal amine derivative of prochloraz, BTS 40348 forms through hydrolytic cleavage of the parent compound's imidazole-carboxamide moiety. This transformation occurs via both enzymatic (cytochrome P450-mediated) and abiotic pathways. The metabolic pathway proceeds as:
$$
\text{Prochloraz} \xrightarrow{\text{hydrolysis}} \text{BTS 40348} + \text{Imidazole-1-carboxylic acid}
$$
Studies demonstrate that BTS 40348 accounts for 18–22% of prochloraz's metabolic products in aerobic soils and 35–40% in aquatic systems. Its stability arises from the electron-withdrawing trichlorophenoxy group, which resists further oxidative degradation under neutral pH conditions.
Significance in Agricultural Chemistry
BTS 40348's environmental behavior directly impacts regulatory frameworks for prochloraz use:
- Residue Monitoring : The European Union mandates BTS 40348 screening in crops (e.g., citrus fruits) and surface waters due to its mobility in soil-water systems.
- Ecotoxicity : While less acutely toxic than prochloraz, chronic exposure to BTS 40348 at 0.1–1.2 μg/L disrupts aquatic invertebrate molting cycles.
- Analytical Chemistry : Serves as a reference standard in LC-MS/MS methods for prochloraz residue quantification, with detection limits of 0.01 mg/kg in food matrices.
Nomenclature and Identification Parameters
The compound's systematic nomenclature and analytical identifiers ensure precise communication across disciplines:
Nuclear magnetic resonance (NMR) signatures further distinguish BTS 40348:
- ¹H NMR (CDCl₃): δ 1.45 (t, 3H, CH₃), 2.75 (m, 2H, NCH₂), 3.15 (t, 2H, OCH₂), 6.95 (s, 2H, aromatic H).
- ¹³C NMR : 156.2 ppm (C-O), 130.1–128.3 ppm (aromatic Cl-C).
Chromatographic retention times (e.g., 6.8 min on C18 columns with acetonitrile/water gradients) facilitate its identification in complex matrices.
Properties
IUPAC Name |
N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14/h6-7,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFQSOIBYICELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90891606 | |
| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67747-01-7 | |
| Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-(2,4,6-Trichlorophenoxy)ethyl)propylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reagents and Reaction Conditions
The ionic liquid-mediated method, as described in patent CN101851167B, utilizes 2-(2,4,6-trichlorophenoxy)chloroethane and n-propylamine in a 1:2–6 molar ratio. The reaction is conducted in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), a hydrophilic ionic liquid, under reflux conditions. Key parameters include:
| Parameter | Value/Detail |
|---|---|
| Solvent | [BMIM][BF₄] |
| Temperature | Reflux (~80–100°C) |
| Reaction Time | 2 hours |
| Molar Ratio (Chloroethane:Amine) | 1:2–6 |
| Catalyst | None required |
This solvent system eliminates the need for additional catalysts, simplifying purification and reducing byproduct formation.
Reaction Optimization and Mechanistic Insights
The ionic liquid acts as both solvent and phase-transfer catalyst, facilitating nucleophilic substitution at the ethyl chloride moiety. The electron-deficient aromatic ring of 2,4,6-trichlorophenoxy enhances the electrophilicity of the adjacent carbon, promoting amine attack. The absence of protic solvents minimizes side reactions such as hydrolysis, ensuring high selectivity.
Yield and Purity Outcomes
This method achieves near-quantitative conversion (100% substrate conversion) with a yield of 98% and >99% purity. The ionic liquid is recoverable via vacuum distillation, enabling reuse across multiple batches without significant efficiency loss.
Thionyl Chloride-Mediated Chlorination and Amination
Step 1: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethyl Chloride
Patent IL90703A outlines a two-step process starting with 2-phenoxyethanol. Thionyl chloride (SOCl₂) in the presence of a tetra-alkyl ammonium halide catalyst converts the hydroxyl group to a chloride:
Subsequent chlorination of the phenol ring using chlorine gas or trichloroisocyanuric acid yields 2-(2,4,6-trichlorophenoxy)ethyl chloride.
Step 2: Reaction with Propylamine
The chloroethyl intermediate reacts with excess n-propylamine in a polar aprotic solvent (e.g., acetonitrile) at 50–70°C:
| Parameter | Value/Detail |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 50–70°C |
| Reaction Time | 4–6 hours |
| Molar Ratio (Chloride:Amine) | 1:3–5 |
Comparative Analysis of Methodologies
The ionic liquid method outperforms in yield and purity but requires specialized solvent systems. The thionyl chloride approach, while less efficient, remains viable for facilities equipped for hazardous gas management.
Analytical Validation Techniques
Reaction Monitoring
-
Thin-Layer Chromatography (TLC) : Used in both methods to track reaction completion. Rf values for the amine product are typically 0.6–0.7 in ethyl acetate/hexane (3:7).
-
High-Performance Liquid Chromatography (HPLC) : Quantifies residual starting materials and byproducts. Retention time: 8.2 min (C18 column, acetonitrile/water 70:30).
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) :
Industrial Scale-Up Considerations
Ionic Liquid Method
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides.
Major Products:
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Scientific Research Applications
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine has shown potential in several research applications:
Chemistry
- Organic Synthesis : The compound serves as a reagent in organic synthesis and is utilized as a reference standard in analytical chemistry. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .
Biology
- Biological Activity : Studies have indicated that this compound exhibits antifungal properties comparable to its parent compound Prochloraz. It has been investigated for its interactions with various biomolecules and its potential effects on fungal pathogens .
Medicine
- Therapeutic Potential : Research is ongoing to explore the therapeutic applications of this compound, particularly in the context of antifungal treatments. It may inhibit enzymes crucial for ergosterol biosynthesis in fungi .
Industry
- Agrochemicals : The compound is used in the development and testing of fungicides and related agrochemicals. Its role as a metabolite of Prochloraz makes it relevant for assessing pesticide residues in environmental samples .
Antifungal Efficacy
Research has demonstrated that this compound exhibits antifungal activity against various fungal strains in vitro. Studies indicate that it effectively inhibits growth comparable to Prochloraz .
Toxicological Assessments
Toxicological studies suggest that this compound has a lower toxicity profile compared to other chlorinated phenols. This characteristic makes it a candidate for further investigation in agricultural applications where safety is paramount .
Environmental Impact Studies
As a reference standard in environmental testing, this compound is utilized to analyze pesticide residues and their metabolites in soil and water samples. Understanding its persistence and degradation pathways is critical for assessing environmental risks associated with its use .
Mechanism of Action
The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is not extensively studied. as a metabolite of Prochloraz, it may share similar pathways. Prochloraz inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to antifungal effects .
Comparison with Similar Compounds
Key Properties:
- Purity : ≥95% (HPLC) for the base compound; hydrochloride salt purity varies by supplier .
- Storage : Base compound stable at +4°C; hydrochloride salt stored at room temperature in dry conditions .
- Applications :
Comparison with Structurally Related Compounds
Prochloraz Metabolites and Derivatives
The compound is structurally linked to the fungicide Prochloraz (ISO name) and its metabolites:
Key Findings :
Structural Isomers and Halogenated Salts
Key Findings :
Chlorophenoxyethylamine Derivatives
Key Findings :
- Addition of chlorobenzyl groups (as in the C₁₆ derivative) enhances hydrophobicity and pesticidal activity .
- Ethanolamine derivatives exhibit higher water solubility due to hydroxyl groups .
Research Implications
- Environmental Impact: As a Prochloraz metabolite, BTS 40348 (target compound) has been detected in ginger residues post-fungicide treatment, with studies noting its persistence under cold storage .
- Synthetic Utility : The hydrochloride salt is prioritized in pharmaceutical synthesis due to ease of crystallization and stability .
Biological Activity
N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine, with the molecular formula and a molecular weight of 282.59 g/mol, is a compound studied for its biological activity and interactions within biological systems. It is primarily recognized as a metabolite of the fungicide Prochloraz, which is known for its role in inhibiting fungal growth by targeting ergosterol biosynthesis.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : The reaction of 2,4,6-trichlorophenol with ethylene oxide yields 2-(2,4,6-trichlorophenoxy)ethanol.
- Final Reaction : This intermediate is then reacted with propylamine under controlled conditions to produce the final amine compound.
Chemical Reactions
This compound can undergo various chemical transformations:
- Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the amine group using alkyl halides.
Major Products
The major products from these reactions include:
- Oxidation Products : Corresponding N-oxide derivatives.
- Reduction Products : Reduced amine derivatives.
- Substituted Amine Derivatives : Resulting from nucleophilic substitutions.
This compound's mechanism of action is not fully elucidated but is believed to be linked to its structural similarity to Prochloraz. Prochloraz inhibits lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
Biological Effects
Research indicates that this compound exhibits biological effects through:
- Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
- Receptor Interaction : Possible interactions with biological receptors that could modulate physiological responses.
Environmental Impact
Studies have explored the degradation of Prochloraz by various pathogens, including Fusarium fujikuroi, which may provide insights into resistance mechanisms against this fungicide. This research highlights the ecological implications of using such compounds in agriculture .
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Its irritant properties necessitate careful handling and evaluation in laboratory settings .
Case Study Data Table
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
